![molecular formula C11H10N4OS B2749845 N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide CAS No. 477872-15-4](/img/structure/B2749845.png)
N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
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Overview
Description
“N’-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide” is a chemical compound with the CAS Number: 477872-15-4 . It has a molecular weight of 246.29 .
Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 246.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data .Scientific Research Applications
Anticancer Applications
- Anticancer Agents : Some novel thiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent anticancer agents (Gomha et al., 2017).
- Cytotoxic Properties : Certain 1,3,4-thiadiazoles have exhibited significant cytotoxic properties, suggesting their potential as anticancer compounds (Mutchu et al., 2018).
- Antihypertensive α-blocking Agents : Various thiosemicarbazides, triazoles, and Schiff bases derived from thiadiazole have shown promise as antihypertensive α-blocking agents (Abdel-Wahab et al., 2008).
Antimicrobial Applications
- Antimicrobial Activity : A series of 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety have been synthesized and showed promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).
- Synthesis and Evaluation : Novel thiadiazoles and thiazoles incorporating a pyrazole moiety have been synthesized and evaluated for their anticancer properties, with a focus on breast carcinoma cell lines (Gomha et al., 2014).
Chemical Sensing Applications
- Fluorescence Chemosensor : A chemosensor based on imidazo[1,2-a]quinoline has been developed for detecting Al3+ and Zn2+ ions, showing high selectivity and sensitivity (Sun et al., 2015).
Miscellaneous Applications
- Thiadiazole Peptides Synthesis : Efficient syntheses of thiadiazole peptides have been explored, leading to chirally pure 1,3,4-thiadiazol-2-yl-substituted amino acids and dipeptides (Katritzky et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, and antitumor effects .
Result of Action
Thiazole derivatives have been known to exhibit a variety of effects at the molecular and cellular level, often leading to changes in cellular function .
properties
IUPAC Name |
N-[(Z)-(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-8-3-2-4-9(5-8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16)/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXOHEUWKLHJRR-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\NC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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